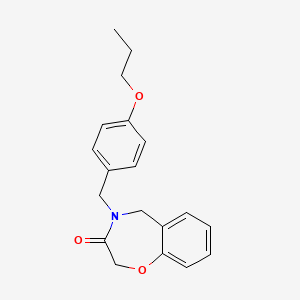
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as PBOX-15, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzoxazepines and has been shown to have a variety of biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the condensation of 4-propoxybenzaldehyde with 2-aminophenol to form 4-(4-propoxyphenyl)-2-phenyl-1,3-oxazolidin-5-one, which is then cyclized to form the desired product.
Starting Materials
4-propoxybenzaldehyde, 2-aminophenol, acetic anhydride, sodium acetate, ethanol, sulfuric acid, sodium hydroxide, wate
Reaction
Step 1: Dissolve 4-propoxybenzaldehyde (1.0 equiv) and 2-aminophenol (1.2 equiv) in ethanol and add acetic anhydride (1.2 equiv) and sodium acetate (1.2 equiv). Stir the mixture at room temperature for 24 hours to form 4-(4-propoxyphenyl)-2-phenyl-1,3-oxazolidin-5-one., Step 2: Dissolve the oxazolidinone product from step 1 in sulfuric acid and heat the mixture to reflux for 2 hours to form the cyclized product, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one., Step 3: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate. Purify the product by column chromatography to obtain the final compound.
Wirkmechanismus
The mechanism of action of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that plays a critical role in the degradation of proteins. By inhibiting the proteasome, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may lead to the accumulation of misfolded or damaged proteins, which can trigger apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anticancer and anti-inflammatory properties, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to induce the expression of heat shock proteins, which play a protective role in cells under stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments is its selectivity for cancer cells. This compound has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of using 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is its relatively low potency compared to other proteasome inhibitors, such as bortezomib.
Zukünftige Richtungen
There are several future directions for research on 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One area of interest is the development of more potent analogs of this compound that can be used in cancer therapy. Another area of interest is the study of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in combination with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its effects on various cellular processes.
Wissenschaftliche Forschungsanwendungen
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[(4-propoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-11-22-17-9-7-15(8-10-17)12-20-13-16-5-3-4-6-18(16)23-14-19(20)21/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPHRFWMIHSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC3=CC=CC=C3OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
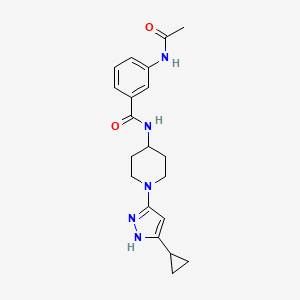
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)
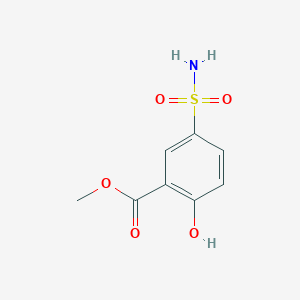
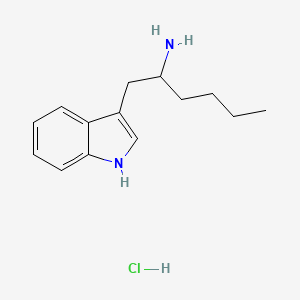
![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)
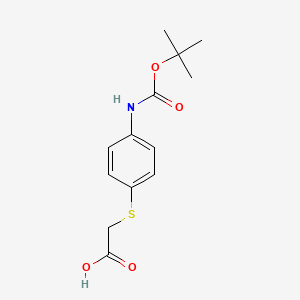
![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2458551.png)
![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2458552.png)
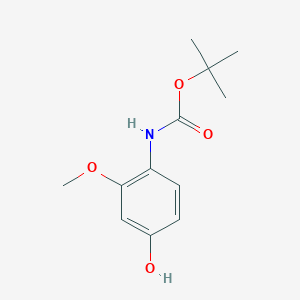

![Methyl[2-(phenylamino)ethyl]amine](/img/structure/B2458556.png)

![1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2458559.png)